molecular formula C16H17NO B312423 3-methyl-N-(4-methylbenzyl)benzamide

3-methyl-N-(4-methylbenzyl)benzamide

Cat. No.: B312423
M. Wt: 239.31 g/mol
InChI Key: SCCAOKKNJVDKPE-UHFFFAOYSA-N
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Description

3-Methyl-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group linked via an amide bond to a 4-methylbenzylamine moiety. The presence of methyl groups at the 3-position (benzamide) and 4-position (benzyl) likely influences its steric and electronic properties, affecting binding affinity and metabolic stability compared to simpler benzamides.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO/c1-12-6-8-14(9-7-12)11-17-16(18)15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

SCCAOKKNJVDKPE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

The following table summarizes key structural and functional differences between 3-methyl-N-(4-methylbenzyl)benzamide and related compounds:

Compound Name Substituents/Modifications Biological Target/Activity Key Findings Reference ID
This compound 3-methyl (benzamide), 4-methyl (benzyl) Not explicitly reported (inference) Likely exhibits steric effects influencing binding; potential for CNS or metabolic applications. N/A
Sulfamoyl benzamide derivatives Sulfamoyl group at benzamide Glucokinase (GK) activator H-bond interaction (amide carbonyl with Arg63, distance ~3.1–3.4 Å); enhanced GK activation . 2
Tubulin-targeting benzamides 3,4,5-Trimethoxyphenyl moiety Tubulin polymerization inhibitor Compound 16b showed highest binding affinity (IC₅₀ = 1.2 µM); chloro derivatives (e.g., 16d) enhanced activity . 7
LY188544 (Anticonvulsant) 4-amino-N-(α-methylbenzyl)benzamide GABAergic modulation S-isomer (LY188545) 2.2× more potent than R-isomer (LY188546) in MES test; low neurotoxicity . 18
Antioxidant benzamides Hydroxyl/methoxy substituents Free radical scavenging 4-hydroxyphenyl (86.6% inhibition) and 4-methoxyphenyl (87.7%) derivatives showed high activity . 20
4-Methyl-N-[4-(2-oxochromen-3-yl)thiazol-2-yl]benzamide Coumarin-thiazole hybrid Not specified Structural complexity suggests potential kinase or protease inhibition . 12

Key Structural and Functional Insights:

Substituent Effects on Target Binding :

  • Methyl Groups : The 3-methyl and 4-methyl groups in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted benzamides. However, bulky substituents could hinder binding to flat protein pockets (e.g., tubulin’s colchicine site) .
  • Sulfamoyl vs. Methyl : Sulfamoyl derivatives (e.g., ) exhibit stronger H-bonding with Arg63 in GK, critical for allosteric activation, whereas methyl groups may prioritize hydrophobic interactions .

Stereochemical Influence: Enantiomers of 4-amino-N-(α-methylbenzyl)benzamide (LY188544) demonstrate stereospecific anticonvulsant activity, with the S-isomer showing superior potency. This highlights the importance of chirality in benzamide derivatives .

Hybrid Scaffolds :

  • Compounds like 4-methyl-N-[4-(2-oxochromen-3-yl)thiazol-2-yl]benzamide () integrate heterocyclic moieties (thiazole, coumarin), expanding target diversity beyond typical benzamide applications .

Antioxidant vs. Enzyme-Targeting Activity :

  • Hydroxyl and methoxy groups in antioxidant benzamides () enhance radical scavenging via electron donation, contrasting with enzyme-targeting benzamides that rely on precise H-bonding or steric complementarity .

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